molecular formula C7H14N2S2 B14547191 2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- CAS No. 61796-09-6

2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl-

Cat. No.: B14547191
CAS No.: 61796-09-6
M. Wt: 190.3 g/mol
InChI Key: QCCJKPHSIYHIOK-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structure, which includes a thiazolidine ring fused with a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- typically involves the reaction of dimethylamine with a suitable thiazolidine precursor. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale production may require advanced purification techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as xanthine oxidase by binding to the active site and preventing substrate access. The compound’s thione group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- stands out due to its unique dimethylamino substitution, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry .

Properties

CAS No.

61796-09-6

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

5-(dimethylamino)-4,4-dimethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C7H14N2S2/c1-7(2)5(9(3)4)11-6(10)8-7/h5H,1-4H3,(H,8,10)

InChI Key

QCCJKPHSIYHIOK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(SC(=S)N1)N(C)C)C

Origin of Product

United States

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